![molecular formula C10H24ClNO5 B2585343 2-[2-[2-[2-(2-Aminoéthoxy)éthoxy]éthoxy]éthoxy]éthanol ; chlorhydrate CAS No. 2375259-58-6](/img/structure/B2585343.png)
2-[2-[2-[2-(2-Aminoéthoxy)éthoxy]éthoxy]éthoxy]éthanol ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride is a chemical compound with the molecular formula C10H23NO5·HCl. It is known for its unique structure, which includes multiple ether linkages and an amino group. This compound is often used in various scientific research applications due to its versatile chemical properties.
Applications De Recherche Scientifique
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is generally used as a molecular spacer/linker in the synthesis of bioconjugate materials .
Mode of Action
It is known to interact with its targets to facilitate the synthesis of bioconjugate materials .
Biochemical Pathways
It is used in the synthesis of bioconjugate materials, suggesting it may influence the pathways related to protein labeling and drug delivery .
Result of Action
It is known to be used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride typically involves the reaction of polyethylene glycol derivatives with amines. One common method includes the reaction of 14-amino-3,6,9,12-tetraoxatetradecan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the amino group.
Amino-PEG5-alcohol: Contains a polyethylene glycol backbone with an amino group.
Uniqueness
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride is unique due to its combination of ether linkages and an amino group, providing a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring both solubility and chemical functionality.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5.ClH/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;/h12H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSMQXTZVRJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
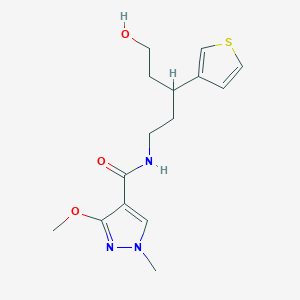
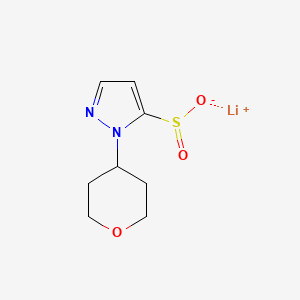
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)
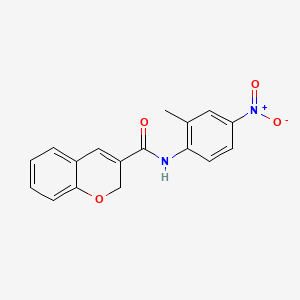
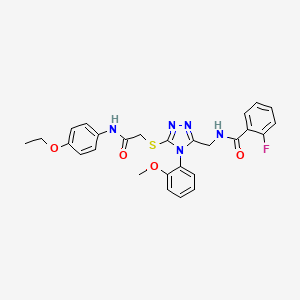
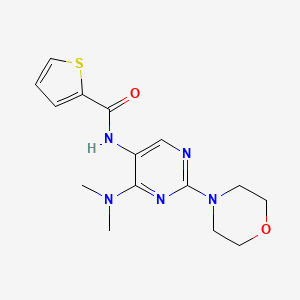
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)
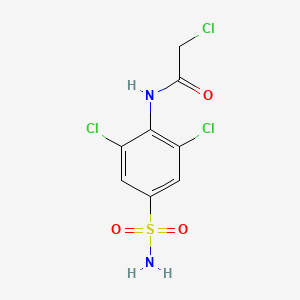
![1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2585277.png)
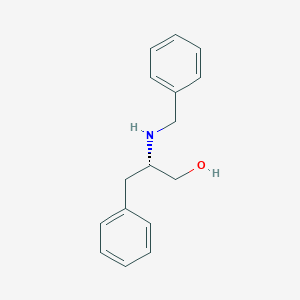
![2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2585279.png)
![3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B2585280.png)
![Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2585281.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)
